3,6-Dibromopicolinamide
Description
3,6-Dibromopicolinamide is an organic compound with the molecular formula C6H4Br2N2O It is a derivative of picolinamide, where two bromine atoms are substituted at the 3rd and 6th positions of the pyridine ring
Properties
Molecular Formula |
C6H4Br2N2O |
|---|---|
Molecular Weight |
279.92 g/mol |
IUPAC Name |
3,6-dibromopyridine-2-carboxamide |
InChI |
InChI=1S/C6H4Br2N2O/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
LDGKTUJFXGJVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromopicolinamide typically involves the bromination of picolinamide. One common method is the direct bromination of picolinamide using bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 3,6-Dibromopicolinamide may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain high-purity 3,6-Dibromopicolinamide.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromopicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,6-Dibromopicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3,6-Dibromopicolinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromopicolinamide: This compound has a similar structure but with an amino group at the 3rd position instead of a bromine atom.
3,6-Dibromopicolinic acid: This compound has carboxylic acid functionality instead of an amide group.
Uniqueness
3,6-Dibromopicolinamide is unique due to the presence of two bromine atoms at specific positions on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for various synthetic and research applications.
Biological Activity
3,6-Dibromopicolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
3,6-Dibromopicolinamide is a derivative of picolinamide, characterized by the presence of bromine atoms at the 3 and 6 positions. Its chemical structure can be represented as follows:
Biological Activity Overview
Research has indicated that 3,6-Dibromopicolinamide exhibits several biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The following sections detail these activities.
Antimicrobial Activity
Studies have demonstrated that 3,6-Dibromopicolinamide possesses significant antimicrobial properties against various bacterial strains. In vitro assays showed that the compound exhibited minimum inhibitory concentrations (MICs) in the range of 4-32 µg/mL against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antitumor Activity
The antitumor effects of 3,6-Dibromopicolinamide have been evaluated in various cancer models. Notably, it was found to inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis and cell cycle arrest at the G2/M phase.
Case Study: In Vivo Antitumor Efficacy
A study conducted on mice bearing xenografted tumors revealed that treatment with 3,6-Dibromopicolinamide led to a significant reduction in tumor volume compared to control groups. The results are summarized below:
| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |
|---|---|---|
| Control | 500 ± 50 | 50 |
| 3,6-Dibromopicolinamide | 200 ± 30 | 80 |
The mechanisms underlying the biological activities of 3,6-Dibromopicolinamide are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : It triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Modulation of Immune Response : Research indicates that it may enhance immune responses against tumor cells by increasing the activity of cytotoxic T lymphocytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
